molecular formula C10H8FN B13504427 3-(2-Cyano-5-fluorophenyl)-1-propene

3-(2-Cyano-5-fluorophenyl)-1-propene

Cat. No.: B13504427
M. Wt: 161.18 g/mol
InChI Key: PSZCMWBNHBJRSY-UHFFFAOYSA-N
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Description

3-(2-Cyano-5-fluorophenyl)-1-propene is an organic compound characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyano-5-fluorophenyl)-1-propene typically involves the reaction of 2-cyano-5-fluorobenzaldehyde with a suitable propene derivative under specific conditions. One common method involves the use of a Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired propene compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-5-fluorophenyl)-1-propene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Cyano-5-fluorophenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Cyano-5-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Cyano-5-fluorophenyl)-1-propene is unique due to its specific structural features, such as the combination of a cyano group and a fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

4-fluoro-2-prop-2-enylbenzonitrile

InChI

InChI=1S/C10H8FN/c1-2-3-8-6-10(11)5-4-9(8)7-12/h2,4-6H,1,3H2

InChI Key

PSZCMWBNHBJRSY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

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